DL-2-Cyanophenylglycine

Pharmaceutical Analysis Impurity Profiling Physicochemical Characterization

This is the ortho-substituted (2-cyanophenyl)glycine, a certified reference standard for Dabigatran Etexilate Impurity 44 / Impurity 111. Substitution with any other regioisomer (e.g., para- or meta-) compromises HPLC retention time, quantification accuracy, and regulatory compliance. The ortho-cyano group imparts unique steric and electronic properties crucial for method fidelity. Procure exclusively under CAS 64377-71-5 to ensure analytical precision and data integrity in pharmaceutical quality control.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 64377-71-5
Cat. No. B3031721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-2-Cyanophenylglycine
CAS64377-71-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NCC(=O)O
InChIInChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
InChIKeyKLDARDDDCUWMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-2-Cyanophenylglycine (CAS 64377-71-5) for Impurity Profiling & Pharmaceutical Intermediates


DL-2-Cyanophenylglycine, also known as (2-Cyanophenyl)glycine or N-(2-cyanophenyl)glycine, is an aromatic amino acid derivative with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is characterized by a cyano group substituted at the ortho-position of the phenyl ring. This compound is not a primary active pharmaceutical ingredient (API) but is predominantly identified and utilized as a key process-related impurity, specifically a known impurity of the direct thrombin inhibitor Dabigatran Etexilate [1]. Its role as a certified reference standard is critical for analytical method validation, quality control (QC), and stability monitoring during the pharmaceutical development and manufacturing of Dabigatran [1].

Procurement Risk Analysis for DL-2-Cyanophenylglycine: Why Isomeric and Structural Analogs Cannot Be Interchanged


Generic substitution of DL-2-Cyanophenylglycine (ortho-isomer) with other cyanophenylglycine regioisomers or unsubstituted phenylglycine is scientifically invalid due to fundamentally different physicochemical and chromatographic behavior. The position of the cyano group on the aromatic ring dictates the molecule's polarity, pKa, and melting point, directly impacting its retention time in validated HPLC methods for Dabigatran [1]. For instance, the para-isomer (N-(4-Cyanophenyl)glycine) exhibits a markedly higher melting point (237 °C) compared to the ortho-isomer (162-164 °C), reflecting differences in crystal lattice energy [1]. Furthermore, the ortho-cyano group introduces steric hindrance and unique electronic effects, rendering it a specific byproduct of certain synthetic pathways [2]. Using an incorrect regioisomer would compromise the accuracy of impurity quantification in QC release testing, potentially leading to flawed stability assessments and regulatory compliance failures. Therefore, procurement must be specific to CAS 64377-71-5 to ensure method fidelity and analytical precision.

Quantitative Differentiation Guide: DL-2-Cyanophenylglycine vs. Closest Analogs


Physicochemical Differentiation: Ortho vs. Para Cyanophenylglycine

The ortho-substituted DL-2-Cyanophenylglycine demonstrates a significantly lower melting point and a higher predicted acid dissociation constant (pKa) compared to its para-substituted regioisomer, N-(4-Cyanophenyl)glycine. These differences arise from the proximity of the electron-withdrawing cyano group to the glycine moiety, affecting both intermolecular hydrogen bonding and intramolecular charge distribution [1].

Pharmaceutical Analysis Impurity Profiling Physicochemical Characterization

Chromatographic Selectivity: Ortho vs. Unsubstituted Phenylglycine

The presence of the ortho-cyano group in DL-2-Cyanophenylglycine increases its polarity and alters its interaction with both reversed-phase and chiral stationary phases relative to unsubstituted DL-phenylglycine. Studies on the direct resolution of phenylglycines have shown that ring substitution, particularly at the ortho position, can significantly impact enantioselective retention and separation factors [1]. While specific resolution data for this compound may not be published in isolation, the class-level inference is that the ortho-cyano substituent imparts a unique chromatographic fingerprint.

Chromatography Chiral Separation HPLC Method Development

Synthetic Pathway Differentiation: Ortho vs. Other Isomers

The formation of DL-2-Cyanophenylglycine is associated with specific synthetic routes. A modified Strecker reaction, which involves the bisulfite-mediated addition of benzylamine and cyanide to substituted benzaldehydes followed by hydrolysis, can be used to prepare a variety of substituted phenylglycines [1]. The regioisomeric outcome is directly dependent on the starting aldehyde (e.g., 2-cyanobenzaldehyde vs. 4-cyanobenzaldehyde). In the context of Dabigatran synthesis, the ortho-isomer is a specific byproduct resulting from a particular side-reaction or from the use of an ortho-substituted precursor [2].

Synthetic Chemistry Process Development Impurity Control

Primary Industrial and Research Applications for DL-2-Cyanophenylglycine (CAS 64377-71-5)


Certified Reference Standard for Dabigatran Etexilate Impurity Profiling

The primary and most critical application for DL-2-Cyanophenylglycine is as an analytical reference standard for identifying and quantifying the Dabigatran Etexilate Impurity 44 (or Impurity 111) [1]. Its unique physicochemical properties, particularly the lower melting point (162-164 °C) compared to the para-isomer, allow for its unambiguous identification. Quality control and R&D laboratories procuring this compound use it to validate HPLC methods, establish system suitability, and monitor impurity levels during stability studies of Dabigatran drug substance and product to ensure they are within regulatory limits. The use of the correct ortho-isomer is non-negotiable for data integrity.

Calibrant for Chiral Chromatography Method Development

As a racemic (DL) mixture, this compound serves as a useful test probe or calibrant for developing and validating chiral HPLC methods. Its unique ortho-substitution pattern influences its interaction with chiral selectors, making it a valuable member of a phenylglycine test panel for assessing column performance and method robustness for separating enantiomers of structurally related amino acid derivatives [1].

Scaffold for Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry

Cyanophenylglycine derivatives, including those based on the ortho-cyano scaffold, have been investigated as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target in oncology [1]. The compound's bifunctional nature—containing both an amino acid and a cyano group—makes it a versatile building block for synthesizing focused compound libraries. Researchers exploring structure-activity relationships (SAR) around the phenylglycine core might utilize this specific isomer to probe the steric and electronic effects of ortho-substitution on target binding and selectivity.

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